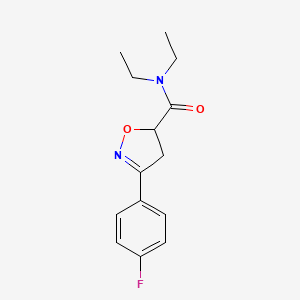
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide, commonly known as DMFQ, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. DMFQ is a synthetic compound that belongs to the class of quinolinecarboxamides and is characterized by its unique chemical structure.
Applications De Recherche Scientifique
Synthesis and Evaluation for Antitumor Activity
One study describes the synthesis of thiazolo[5,4-b]quinoline derivatives, including compounds structurally related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide, and their evaluation for antitumor activities. The research found that certain structural features, such as a positive charge density at a specific carbon position and conformational flexibility of the basic side chain, are essential for significant antitumor activity. This underscores the potential of these compounds in cancer therapy research (Alvarez-Ibarra et al., 1997).
Fluorescent Derivative Synthesis for Biochemical Studies
Another investigation focused on the synthesis of a fluorescent derivative of quinoline, aiming to provide tools for biochemical and medical research. Such compounds can be useful in studying biological systems, highlighting the versatility of this compound related structures in scientific research (Gracheva et al., 1982).
Radioligand Development for Peripheral Benzodiazepine Receptors
Research into the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging in vivo with positron emission tomography (PET) highlights the application of these compounds in neurological and pharmacological studies. This work contributes to the development of diagnostic tools for diseases affecting the central nervous system (Matarrese et al., 2001).
Fluorogenic Derivatives for Chromatographic Analysis
A study on the use of fluorogenic derivatives of quinoline for the liquid chromatographic analysis of aliphatic amines showcases the application of such compounds in analytical chemistry. The research demonstrates the utility of these derivatives in enhancing the detection limits for various amines, facilitating their analysis in complex samples (Wang et al., 2006).
Novel Inhibitors Discovery for Ataxia Telangiectasia Mutated (ATM) Kinase
The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase illustrates the therapeutic potential of these compounds. Such research is crucial for developing treatments for diseases linked to ATM kinase dysfunction, including certain cancers and neurodegenerative disorders (Degorce et al., 2016).
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVNNAUGOVSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)
![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)
![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)

![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4581961.png)
![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)
![3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4581985.png)
![(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)

![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)
